2,6-Di-tert-butylmorpholine oxalate
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Overview
Description
2,6-Di-tert-butylmorpholine oxalate is a chemical compound with the molecular formula C14H27NO5 and a molecular weight of 289.37 g/mol . It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two tert-butyl groups at the 2 and 6 positions of the morpholine ring. The compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butylmorpholine oxalate typically involves the reaction of morpholine with tert-butyl halides in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then isolated and purified using industrial-scale separation techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butylmorpholine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2,6-Di-tert-butylmorpholine oxalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butylmorpholine oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butylpiperidine oxalate
- 2,6-Di-tert-butylmorpholine
- 2,6-Di-tert-butyl-4-methylmorpholine
Uniqueness
2,6-Di-tert-butylmorpholine oxalate is unique due to its specific substitution pattern and the presence of the oxalate group. This gives it distinct chemical and physical properties compared to other similar compounds. Its unique structure allows it to participate in specific reactions and applications that other compounds may not be suitable for .
Properties
IUPAC Name |
2,6-ditert-butylmorpholine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO.C2H2O4/c1-11(2,3)9-7-13-8-10(14-9)12(4,5)6;3-1(4)2(5)6/h9-10,13H,7-8H2,1-6H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBPRPDMAFWHBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNCC(O1)C(C)(C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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